molecular formula C18H20N2O B2730668 N-benzyl-3-phenylpyrrolidine-1-carboxamide CAS No. 1208484-09-6

N-benzyl-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2730668
CAS No.: 1208484-09-6
M. Wt: 280.371
InChI Key: OWFFMAOZOMLEQP-UHFFFAOYSA-N
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Description

N-benzyl-3-phenylpyrrolidine-1-carboxamide: is an organic compound with the molecular formula C18H20N2O It features a pyrrolidine ring substituted with a benzyl group and a phenyl group, making it a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with benzyl chloride and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-3-phenylpyrrolidine-1-carboxylic acid, while reduction may produce N-benzyl-3-phenylpyrrolidine.

Scientific Research Applications

N-benzyl-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-phenylpyrrolidine-1-carboxamide
  • N-benzylpyrrolidine-1-carboxamide
  • 3-phenylpyrrolidine-1-carboxamide

Uniqueness: N-benzyl-3-phenylpyrrolidine-1-carboxamide is unique due to the presence of both benzyl and phenyl groups, which confer specific chemical and biological properties. These substitutions can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N-benzyl-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(19-13-15-7-3-1-4-8-15)20-12-11-17(14-20)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFFMAOZOMLEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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